molecular formula C11H11ClO3 B1390217 Methyl 3-oxo-4-(3-chlorophenyl)butanoate CAS No. 1048916-94-4

Methyl 3-oxo-4-(3-chlorophenyl)butanoate

Cat. No.: B1390217
CAS No.: 1048916-94-4
M. Wt: 226.65 g/mol
InChI Key: HXFLZWMDSJSEKH-UHFFFAOYSA-N
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Description

It has the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol. This compound is characterized by the presence of a chlorophenyl group attached to a butanoate backbone, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 3-oxo-4-(3-chlorophenyl)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . This reaction highlights its role in organic synthesis, particularly in the formation of complex molecular structures. The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, facilitating various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of the compound on cellular function can vary depending on its concentration and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to significant changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the appropriate dosage for specific applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels within the cell. For instance, its interaction with specific enzymes can lead to the production of intermediate compounds that participate in further biochemical reactions . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can vary depending on its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, the compound’s presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and cellular regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-4-(3-chlorophenyl)butanoate can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction typically requires a catalyst such as piperidine and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(3-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-oxo-4-(3-chlorophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-oxo-butanoate: Similar in structure but lacks the phenyl group.

    Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate: Contains a quinoline ring instead of a phenyl group.

    Methyl 2-amino-4-thiazoleacetate: Features a thiazole ring instead of a phenyl group.

Uniqueness

Methyl 3-oxo-4-(3-chlorophenyl)butanoate is unique due to the presence of both a chlorophenyl group and a keto ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFLZWMDSJSEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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